3-Fluoro-5-(trifluoromethoxy)cinnamic acid
Description
Molecular Geometry and Stereochemical Configuration
3-Fluoro-5-(trifluoromethoxy)cinnamic acid is a fluorinated derivative of cinnamic acid characterized by a unique substitution pattern on the aromatic ring. The compound possesses the molecular formula C₁₀H₆F₄O₃ with a molecular weight of 250.149 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is (E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid, indicating the trans configuration across the carbon-carbon double bond of the acrylic acid moiety.
The stereochemical configuration of this compound is primarily defined by the geometry around the carbon-carbon double bond. The (E) designation indicates that the carboxylic acid group and the aromatic ring occupy opposite sides of the double bond, creating the thermodynamically more stable trans configuration. This configuration is common among cinnamic acid derivatives and contributes significantly to the compound's physical properties and reactivity patterns.
While specific crystallographic data for this compound is limited in the current literature, insights can be drawn from studies of related fluorinated cinnamic acids. For instance, trans-4-(trifluoromethyl)cinnamic acid has been determined to crystallize in the triclinic space group P1̄, exhibiting temperature-dependent phase transitions at approximately 132/131 K (cooling/heating). Such phase transitions result in quadrupling of the unit cell volume as the crystal is cooled through the transition point, with Z′ increasing from 2 to 8.
The orientation of the trifluoromethoxy group relative to the aromatic ring represents another important aspect of the compound's geometry. Studies on trifluoromethoxybenzene suggest that the trifluoromethoxy group can adopt different conformations relative to the phenyl plane - either in-plane ([e]-form) or perpendicular ([o]-form). Advanced computational studies using MP2/6-31G** calculations indicate that for trifluoromethoxybenzene, the perpendicular orientation ([o]-form) represents the energy minimum, while Density Functional Theory (DFT) calculations at the B3LYP/cc-pvtz level suggest both conformations represent energy minima with only small energy differences between them. By extension, the trifluoromethoxy group in this compound likely adopts similar conformational preferences.
Structure
2D Structure
Properties
IUPAC Name |
(E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCORPQZTOLVNPS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-Fluoro-5-(trifluoromethoxy)cinnamic acid typically follows established routes for cinnamic acid derivatives, with modifications to accommodate the specific fluorinated substituents. Based on the available information, several approaches have been developed for the preparation of this compound.
Knoevenagel Condensation
The most common method for synthesizing cinnamic acid derivatives involves Knoevenagel condensation between appropriately substituted benzaldehydes and malonic acid or its derivatives.
- 3-Fluoro-5-(trifluoromethoxy)benzaldehyde + Malonic acid → this compound + CO₂ + H₂O
This reaction typically requires:
- Base catalyst (pyridine or piperidine)
- Temperature range: 60-100°C
- Reaction time: 4-24 hours
Heck Coupling Reaction
An alternative approach involves palladium-catalyzed Heck coupling between aryl halides and acrylic acid.
Reaction Scheme:
3-Fluoro-5-(trifluoromethoxy)bromobenzene + Acrylic acid → this compound
This method requires:
- Palladium catalyst (typically Pd(OAc)₂)
- Phosphine ligands
- Base (triethylamine or K₂CO₃)
- Temperature: 80-120°C
- Inert atmosphere
Detailed Synthesis Protocols
Synthesis via Knoevenagel Condensation
Materials Required
| Reagent | Molar Ratio | Function |
|---|---|---|
| 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | 1.0 | Starting material |
| Malonic acid | 1.2-1.5 | Carboxylic acid source |
| Pyridine | 5-10 mL/g | Solvent and catalyst |
| Piperidine | 0.1-0.2 | Catalyst |
| Glacial acetic acid | - | For pH adjustment |
| Ethanol | - | For recrystallization |
Procedure
- In a round-bottom flask equipped with a reflux condenser, add 3-Fluoro-5-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents).
- Add pyridine (5-10 mL per gram of benzaldehyde) as the solvent.
- Add a catalytic amount of piperidine (0.1-0.2 equivalents).
- Heat the mixture under reflux at 80-90°C for 6-8 hours.
- Monitor the reaction progress by TLC or HPLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into ice-cold water acidified with HCl.
- Filter the precipitated product and wash with cold water.
- Recrystallize from ethanol to obtain pure this compound.
Alternative Synthesis via Palladium-Catalyzed Coupling
This method is based on the general approach for synthesizing fluoro(trifluoromethyl)cinnamic acids, which can be adapted for this compound.
Materials Required
| Reagent | Molar Ratio | Function |
|---|---|---|
| 3-Fluoro-5-(trifluoromethoxy)bromobenzene | 1.0 | Aryl halide substrate |
| Acrylic acid | 1.5-2.0 | Unsaturated carboxylic acid |
| Pd(OAc)₂ | 0.05-0.1 | Catalyst |
| Phosphine ligand (e.g., PPh₃) | 0.1-0.2 | Ligand |
| Triethylamine or K₂CO₃ | 2.0-3.0 | Base |
| DMF or NMP | - | Solvent |
Procedure
- In a pressure tube or sealed vessel, combine 3-Fluoro-5-(trifluoromethoxy)bromobenzene (1 equivalent), Pd(OAc)₂ (5-10 mol%), and phosphine ligand (10-20 mol%).
- Add anhydrous DMF or NMP as solvent.
- Add acrylic acid (1.5-2.0 equivalents) and base (2.0-3.0 equivalents).
- Flush the system with nitrogen or argon.
- Seal the vessel and heat at 100-120°C for 12-24 hours.
- After cooling, dilute the mixture with ethyl acetate and wash with water.
- Acidify the organic layer with dilute HCl to pH 2-3.
- Separate the organic layer, dry over Na₂SO₄, and concentrate.
- Purify the crude product by column chromatography or recrystallization.
Analytical Methods for Characterization
Spectroscopic Analysis
Standard analytical techniques for confirming the structure and purity of this compound include:
- ¹H NMR spectroscopy
- ¹³C NMR spectroscopy
- ¹⁹F NMR spectroscopy (particularly useful for fluorinated compounds)
- FT-IR spectroscopy
- Mass spectrometry
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₄O₃ |
| Molecular Weight | 250.15 |
| Physical State | Solid |
| CAS Number | 1353001-72-5 |
| Decomposition Temperature | Data not available |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
Applications and Derivatives
This compound serves as an important intermediate in:
- Pharmaceutical synthesis, particularly for compounds requiring fluorinated moieties
- Development of agricultural chemicals
- Preparation of primaquine conjugates and other bioactive compounds
- Synthesis of fluorinated building blocks for medicinal chemistry
The compound can be further derivatized through:
- Reduction of the double bond
- Esterification of the carboxylic acid group
- Amide formation
- Halogenation of the double bond
- Cycloaddition reactions
Challenges and Considerations in Synthesis
Several challenges may be encountered during the synthesis of this compound:
- The presence of electron-withdrawing fluorinated groups can affect the reactivity of the benzaldehyde in Knoevenagel condensation.
- Purification may be challenging due to the formation of by-products.
- The air sensitivity of the compound requires careful handling under inert atmosphere.
- The starting materials (fluorinated benzaldehydes or bromobenzenes) may be expensive or difficult to obtain.
Alternative Approaches
From Fluorinated Benzaldehydes
Another potential approach involves the direct conversion of appropriately substituted benzaldehydes to cinnamic acids:
- Preparation of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde from corresponding halogenated precursors
- Condensation with malonic acid derivatives under modified conditions
- Decarboxylation to yield the target cinnamic acid
Halogen Exchange Method
For cases where chlorinated precursors are more readily available than fluorinated ones, a halogen exchange method might be employed:
- Starting with chloro(trifluoromethyl)benzaldehyde
- Converting to the corresponding fluoro derivative
- Proceeding with cinnamic acid formation via standard methods
This approach is supported by patent literature describing methods for producing fluoro(trifluoromethyl)cinnamic acids from chlorinated precursors.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluoro and trifluoromethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₀H₆F₄O₃
- Molecular Weight : 250.15 g/mol
- CAS Number : 1353001-72-5
- IUPAC Name : (E)-3-[3-fluoro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid
Organic Synthesis
3-Fluoro-5-(trifluoromethoxy)cinnamic acid serves as a laboratory reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds.
Key Reactions
- Esterification : Reacts with alcohols to form esters, useful in creating derivatives for further chemical studies.
- Aldol Condensation : Can be used as a starting material for synthesizing larger, more complex molecules through aldol reactions.
Pharmaceutical Research
The compound has potential applications in drug design and development due to its unique electronic properties imparted by fluorine substituents. These properties can influence biological interactions, making it a candidate for:
- Enzyme Inhibitors : Modifications of the compound may lead to the development of inhibitors for specific enzymes, potentially useful in treating various diseases.
- Receptor Binding Studies : Its structural features allow for exploration into binding affinities with specific receptors, which is crucial in pharmacology.
Cell Biology Applications
In cell biology, this compound is utilized for:
- Cell Culture Modifications : Used to modify cell culture conditions or media formulations.
- Analytical Testing : Employed in assays to analyze cellular responses or biochemical pathways influenced by the compound.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in developing advanced materials with specific functionalities:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
-
Synthesis of Novel Fluorinated Compounds :
- A study demonstrated the successful synthesis of novel derivatives of this compound that exhibited enhanced biological activity compared to non-fluorinated counterparts.
-
Drug Design :
- Research indicated that modifications to the trifluoromethoxy group could significantly enhance binding affinity to specific targets involved in cancer pathways, suggesting its potential as a lead compound in anticancer drug development.
-
Material Properties :
- Investigations into the incorporation of this compound into polymer systems showed improved mechanical properties and resistance to solvents, indicating its utility in creating advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-fluoro-5-(trifluoromethoxy)cinnamic acid and its analogs:
Key Observations:
- Fluorine at the 3-position directs electron withdrawal, reducing electron density on the aromatic ring and stabilizing radical intermediates, which may enhance antioxidant properties .
Backbone Differences :
Environmental Behavior
- Degradation Pathways: Like benzoic and cinnamic acids, fluorinated analogs undergo dioxygenation and ring cleavage in environmental systems . However, the strong C-F bonds in trifluoromethoxy/trifluoromethyl groups may slow degradation, increasing environmental persistence compared to non-fluorinated counterparts .
Biological Activity
3-Fluoro-5-(trifluoromethoxy)cinnamic acid (CAS Number: 1353001-72-5) is an organic compound derived from cinnamic acid, characterized by a fluoro group at the 3-position and a trifluoromethoxy group at the 5-position of the phenyl ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F4O3
- Molecular Weight : Approximately 250.15 g/mol
- Structural Features : Contains a fluoro group and a trifluoromethoxy group which enhance its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds with similar substitutions was found to be lower than that of commonly used antibiotics like ampicillin, suggesting potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µM) | Comparison to Ampicillin (MIC) |
|---|---|---|---|
| Compound 10 (3-F-4-CF3) | MRSA | 25.9 | Better (Ampicillin: 45.8) |
| Compound 1i (3-CF3) | Staphylococcus aureus | TBD | TBD |
Anti-inflammatory Potential
The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with the NF-κB signaling pathway. In vitro studies using THP1-Blue™ NF-κB cells showed that it modulates pro-inflammatory responses, which may contribute to its therapeutic potential in inflammatory diseases .
Antioxidant Activity
This compound also demonstrates moderate antioxidant activity. This property is crucial as antioxidants play a significant role in mitigating oxidative stress, which is implicated in various chronic diseases .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The compound can influence enzyme activities involved in metabolic pathways, potentially altering drug metabolism and efficacy.
- Receptor Interaction : Its structural properties allow it to bind to various receptors, influencing cellular signaling pathways related to inflammation and immune responses.
Study on Antimicrobial Efficacy
A notable study investigated the antimicrobial efficacy of several cinnamic acid derivatives, including those with trifluoromethoxy substitutions. The findings indicated that compounds similar to this compound displayed enhanced activity against resistant bacterial strains, confirming the importance of fluorinated groups in enhancing antimicrobial properties .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of cinnamic acid derivatives has highlighted that the presence of electron-withdrawing groups, such as trifluoromethoxy and fluoro groups, significantly enhances biological activity. These modifications appear to increase lipophilicity and bioavailability, which are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-5-(trifluoromethoxy)cinnamic acid, and how can reaction conditions be optimized?
- Methodology : Start with halogenated precursors (e.g., 3-fluoro-5-(trifluoromethoxy)benzaldehyde) and employ a Knoevenagel condensation with malonic acid under acidic catalysis. Optimize reaction parameters (temperature: 80–100°C, solvent: acetic acid/pyridine) to enhance yield. Monitor by TLC and adjust stoichiometry of aldehyde to malonic acid (1:1.2 molar ratio) .
- Validation : Confirm intermediate formation via LC-MS (exact mass: 234.00205 Da) and final product purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. How should researchers address purification challenges for this compound, particularly in separating stereoisomers or byproducts?
- Methodology : Use recrystallization (solvent: ethyl acetate/hexane) or preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve cis/trans isomers. For byproduct removal, employ flash chromatography (silica gel, gradient elution with dichloromethane/methanol) .
- Troubleshooting : If impurities persist (>5%), derivatize with diazomethane to enhance chromatographic separation or utilize ion-exchange resins for acidic byproducts .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Techniques :
- NMR : Acquire ¹H, ¹⁹F, and COSY spectra in deuterated DMSO or CDCl₃. Expect characteristic shifts for the trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR) and conjugated double bond (J = 16 Hz in ¹H NMR) .
- HRMS : Validate molecular ion [M-H]⁻ at m/z 233.995 (theoretical) using ESI-HRMS .
- Elemental Analysis : Confirm C/F/O ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or mass spectral peaks)?
- Case Study : If multiple peaks appear in ¹⁹F NMR, consider rotational isomers of the trifluoromethoxy group. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior or employ 2D NOESY to confirm spatial proximity of substituents .
- Mass Spec Anomalies : Detect isotopic clusters (e.g., Cl⁻ adducts) via high-resolution Orbitrap MS and subtract background noise using blank runs .
Q. What strategies optimize the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?
- Stability Testing :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at -20°C under argon for long-term stability .
- Photostability : Use amber vials and UV-vis spectroscopy to monitor degradation (λmax ~270 nm) under UVA/UVB light .
- pH Sensitivity : Assess solubility and stability in buffered solutions (pH 2–12). The compound is stable in acidic conditions (pH 3–6) but hydrolyzes in strong bases (pH >10) .
Q. How can researchers mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving boronic acid derivatives of this compound?
- Protocol Optimization :
- Use Pd(PPh₃)₄ catalyst (2 mol%) and Cs₂CO₃ base in degassed THF/water (4:1) at 80°C.
- Pre-purify boronic acid intermediates via Soxhlet extraction to remove residual Pd .
Q. What advanced computational methods support the design of derivatives with enhanced bioactivity?
- In Silico Approaches :
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
